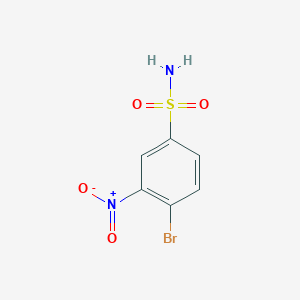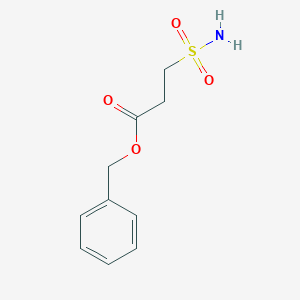![molecular formula C6H4BrN3O B1378550 6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-オール CAS No. 1352393-60-2](/img/structure/B1378550.png)
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-オール
概要
説明
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is represented by the SMILES stringBrc1cnc2cn[nH]c2c1 . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Physical and Chemical Properties Analysis
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a solid compound . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 .科学的研究の応用
ヘテロ環化合物の合成
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-オールは、様々なヘテロ環化合物の合成における前駆体として機能します。 これらの化合物は構造的に多様であり、その生物活性から医薬品化学において大きな可能性を秘めています .
生物活性
この化合物は、特に新薬の開発において、その生物活性が研究されています。 この化合物は様々な生物活性を示しており、創薬のための貴重な足場となっています .
抗がん剤
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-オールの誘導体は、新しいタイプの抗がん剤として研究されています。 研究では、これらの化合物の作用機序や構造活性相関を理解することで、抗がん活性を最適化することに重点が置かれています .
分子ドッキング研究
分子ドッキング研究では、6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-オールの誘導体を使用して、様々な生物学的標的への結合親和性を予測します。 これにより、より強力で選択的な薬剤の合理的設計に役立ちます .
合成方法
この化合物は、新しい合成方法の開発に焦点を当てた研究においても重要な役割を果たしています。 これらの方法は、ピラゾロピリジン誘導体の製造の効率と選択性を向上させることを目指しています .
薬理学的調査
薬理学的調査では、6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-オールの誘導体は、生物系との相互作用を研究するために使用されます。これは、より高い有効性と副作用の軽減を備えた薬剤の設計に不可欠です .
Safety and Hazards
作用機序
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests potential interactions with various enzymes and receptors in the body.
Result of Action
, compounds with a similar structure have shown anticancer activity against various tumor cell lines.
生化学分析
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the Ras/Erk and PI3K/Akt pathways . By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Furthermore, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions . Additionally, the compound can interact with DNA, causing structural changes that affect gene expression. These interactions highlight the multifaceted nature of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol can lead to sustained inhibition of cellular functions, with some effects becoming more pronounced over time . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore essential for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with these enzymes highlight its potential to affect overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.
特性
IUPAC Name |
6-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)6(11)10-9-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFTYBBNDAPJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)







![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)





